盐酸1-(4-((4-甲基噻唑-2-基)甲基)哌嗪-1-基)-2-(邻甲苯氧基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

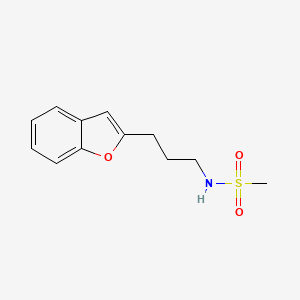

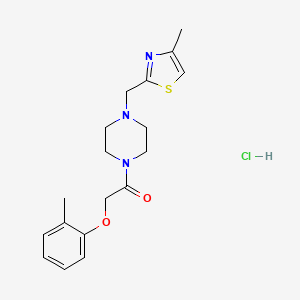

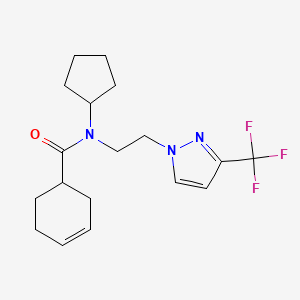

The compound "1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride" is a chemically synthesized molecule that appears to be related to piperazine derivatives. Piperazines are a class of organic compounds that have diverse applications in medicinal chemistry due to their pharmacological properties. The structure of the compound suggests that it may have potential biological activity or could be used as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related piperazine compounds has been described in the literature. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole . This process utilizes electrochemically generated p-quinone imine, which participates in a Michael addition reaction. Similarly, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride".

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, a six-membered ring containing two nitrogen atoms opposite each other. The specific compound likely contains additional functional groups attached to the piperazine core, such as a methylthiazolylmethyl group and a tolyloxyethanone moiety. These groups can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. The electrochemical synthesis mentioned earlier indicates that piperazine compounds can participate in Michael addition reactions . This type of reaction involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds, which could be a relevant reaction for the compound , considering its potential reactive sites.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride" are not provided, we can infer from related compounds that it may be a solid at room temperature and could form hydrochloride salts, which are typically more soluble in water . The presence of aromatic and heteroaromatic rings in the molecule suggests it may have significant lipophilicity, which can affect its solubility and pharmacokinetic properties.

科学研究应用

合成和化学性质

电化学合成技术

新颖的合成方法涉及哌嗪衍生物的电化学氧化,展示了创建具有潜在治疗应用的复杂分子的创新途径。电化学技术为合成基于哌嗪的化合物提供了环保的替代方案,突出了药物合成中向绿色化学的转变 (Amani & Nematollahi, 2012).

哌嗪衍生物的高级合成

对哌嗪衍生物合成的研究包括探索它们的相互作用和转化。这项工作有助于加深对这些化合物在医学和材料科学等各个领域的化学性质和潜在应用的理解 (Bhat et al., 2018).

潜在治疗活性

抗菌和抗肿瘤活性

结构相似的化合物已对其抗菌和抗肿瘤活性进行了评估。这些研究对于开发新的治疗剂至关重要,提供有关哌嗪衍生物作为针对特定疾病的药物的潜在用途的见解 (Bektaş et al., 2007; Verma & Singh, 2015).

镇痛和抗炎特性

研究揭示了哌嗪衍生物的镇痛和抗炎特性,强调了它们作为疼痛管理和抗炎药物的潜力。这项研究突出了此类化合物的药用应用,为未来的药物开发铺平了道路 (Palaska et al., 1993).

合成和表征生物活性

新型化合物的合成和表征,包括对其抗菌、抗真菌和细胞毒性活性的评估,是发现新治疗剂的基础。这些研究为药物发现中的进一步研究和开发提供了基础,为更广泛的药物化学领域做出了贡献 (Gan et al., 2010).

属性

IUPAC Name |

2-(2-methylphenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S.ClH/c1-14-5-3-4-6-16(14)23-12-18(22)21-9-7-20(8-10-21)11-17-19-15(2)13-24-17;/h3-6,13H,7-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUYNFWDYOZMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2535810.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2535812.png)

![(3-fluoro-4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2535814.png)

![N-(2-ethoxyphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2535815.png)

![3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2535819.png)

![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2535820.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2535824.png)

![Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2535829.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2535831.png)